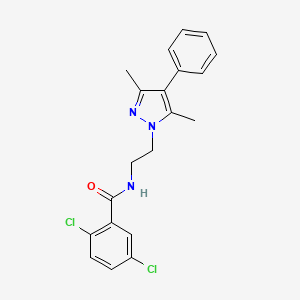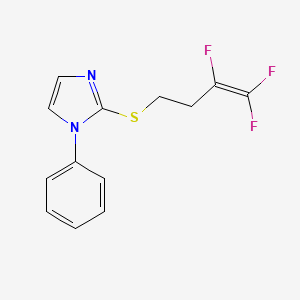![molecular formula C17H17N5O3S3 B2492528 2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 500202-78-8](/img/structure/B2492528.png)
2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide, is a derivative of 2-aminopyrimidinyl sulfanyl acetamide. This class of compounds has been studied for various biological activities, including antiviral and antimicrobial properties, as well as for their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, which are key enzymes in the folate pathway .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of a thieno[2,3-d]pyrimidine scaffold, which is a crucial structural feature for biological activity. For instance, the synthesis of N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, a potent dual inhibitor, starts with 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one as a key intermediate . This intermediate undergoes further reactions, such as bromination and Ullmann coupling, to introduce various substituents that contribute to the compound's inhibitory activity.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined at an angle to the benzene ring, which varies depending on the specific substituents attached to the rings . Intramolecular hydrogen bonding is a common feature that stabilizes this folded conformation.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of amino groups and the thieno[2,3-d]pyrimidine core. For example, cyanoacetamides derived from 2-aminothiophenes can undergo various reactions, including condensation and cyclization, to form different heterocyclic structures with potential antimicrobial properties . The presence of amino groups also facilitates the formation of hydrogen bonds, which are crucial for the biological activity and intermolecular interactions of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The intramolecular and intermolecular hydrogen bonding patterns play a significant role in their crystal packing and can affect their spectroscopic properties, as seen in the red shift of N-H stretching frequencies . The presence of electronegative substituents, like the fluorine atom in related compounds, can alter the geometry and electronic distribution, impacting the compound's reactivity and interactions with biological targets .
Scientific Research Applications
Potential Thymidylate Synthase Inhibitors
- A series of compounds, including ones structurally related to the chemical of interest, have been designed as potential thymidylate synthase (TS) inhibitors, with applications as antitumor agents. This research highlights the synthesis process and evaluates their effectiveness in inhibiting human recombinant thymidylate synthase, a target for cancer treatment (Gangjee, Qiu, & Kisliuk, 2004).
Antitumor Applications
- Novel derivatives of similar chemical structures have been synthesized to evaluate their antitumor activity. These compounds have shown efficacy in inhibiting the growth of tumor cells, highlighting their potential as therapeutic agents in cancer treatment (Alqasoumi et al., 2009).
Crystal Structure Analysis
- Research has been conducted on the crystal structures of compounds closely related to 2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide, providing insights into their molecular conformation and stability. Such studies are crucial for understanding the molecular interactions and potential drug design (Subasri et al., 2016).
Antimicrobial Applications
- Research indicates the potential of related compounds in antimicrobial applications. The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, suitable for use as antimicrobial agents, has been explored, demonstrating the broad spectrum of applications for these chemicals (Darwish et al., 2014).
Synthesis and Reactivity Studies
- Studies on the synthesis and reactivity of related thieno[2,3-d]pyrimidines have been conducted, highlighting the versatile chemical properties and potential applications in various fields of scientific research, including drug discovery and development (Davoodnia et al., 2009).
Future Directions
The future directions for research on this compound could include further exploration of its potential as a phosphodiesterase 10A inhibitor, which could make it useful in the treatment of several neurodegenerative disorders . Additionally, more research could be done to fully elucidate its synthesis process, molecular structure, chemical reactions, and physical and chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is Phosphodiesterase10A (PDE10A) . PDE10A is a potential therapeutic target for the treatment of several neurodegenerative disorders .
Mode of Action
The compound exhibits significant inhibitory activity against PDE10A . The modelling studies demonstrated that the compound is involved in three hydrogen bonds with ASN226, THR187 and ASP228, and two aromatic interactions with TYR78 and PHE283 .
Biochemical Pathways
PDE10A is a dual substrate enzyme that catalyses the hydrolysis of cAMP & cGMP . It is expressed in both striatonigral direct (dopamine D1 receptor-expressing) and striatopallidal indirect (dopamine D2 receptor-expressing) pathway medium spiny neurons (MSNs) in the striatum . The affinity of PDE10A for cAMP is higher than cGMP by approximately 20-fold . In the direct pathway neurons, PDE10A inhibition activates cAMP/protein kinase A (PKA) signalling leading to the potentiation of D1-receptor signalling, while in the indirect pathway neurons, PDE10A inhibition activates cAMP/PKA signalling by simultaneous potentiation of adenosine A2A receptor signalling and inhibition of D2-receptor signalling .
Result of Action
The inhibition of PDE10A by the compound leads to changes in neuronal cell functions in the central nervous system (CNS), hence precipitating, maintaining or triggering cognitive, motor or psychiatric disturbances .
properties
IUPAC Name |
2-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S3/c18-15-14-11-2-1-3-12(11)27-16(14)22-17(21-15)26-8-13(23)20-9-4-6-10(7-5-9)28(19,24)25/h4-7H,1-3,8H2,(H,20,23)(H2,18,21,22)(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWRJXCAZCZLSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2492449.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclopentylacetamide](/img/structure/B2492450.png)

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2492453.png)

![N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2492459.png)
![N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2492460.png)


![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopentanecarboxamide](/img/structure/B2492464.png)
